2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine
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Overview
Description
2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound is characterized by the presence of a dipropyltriazene group attached to a phenyl ring, which is further connected to a quinazolin-4-amine moiety. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the Triazene Group: The synthesis begins with the formation of the triazene group by reacting aniline derivatives with alkylating agents under basic conditions.
Coupling with Quinazoline: The triazene intermediate is then coupled with a quinazoline derivative through a nucleophilic substitution reaction, often catalyzed by transition metals such as copper or palladium.
Final Cyclization: The final step involves cyclization to form the quinazolin-4-amine structure, which can be achieved through various cyclization agents and conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts like copper or palladium.
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
Quinazolinone: A derivative with a carbonyl group at the 4-position.
Dipropyltriazene: A simpler triazene compound without the quinazoline moiety.
Uniqueness
2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine is unique due to the presence of both the dipropyltriazene and quinazoline moieties, which confer distinct chemical and biological properties. This combination allows for diverse reactivity and potential therapeutic applications that are not observed in simpler quinazoline or triazene derivatives .
Properties
CAS No. |
52698-04-1 |
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Molecular Formula |
C20H24N6 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[2-[(dipropylamino)diazenyl]phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C20H24N6/c1-3-13-26(14-4-2)25-24-18-12-8-6-10-16(18)20-22-17-11-7-5-9-15(17)19(21)23-20/h5-12H,3-4,13-14H2,1-2H3,(H2,21,22,23) |
InChI Key |
SKDAEORJXCOHNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)N=NC1=CC=CC=C1C2=NC3=CC=CC=C3C(=N2)N |
Origin of Product |
United States |
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